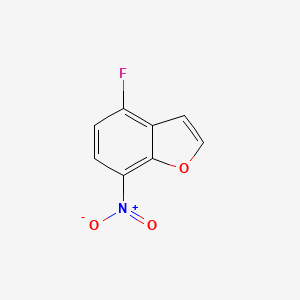

4-Fluoro-7-nitrobenzofuran

Descripción general

Descripción

4-Fluoro-7-nitrobenzofuran: is a chemical compound that belongs to the benzofuran family. It is characterized by the presence of a fluorine atom at the 4th position and a nitro group at the 7th position on the benzofuran ring. This compound is known for its unique properties and applications in various scientific fields, particularly in fluorescence labeling and high-performance liquid chromatography (HPLC) applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-nitrobenzofuran typically involves the nitration of 4-fluorobenzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced at the 7th position of the benzofuran ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production process also emphasizes safety and environmental considerations, such as minimizing the use of hazardous reagents and waste generation .

Análisis De Reacciones Químicas

Reactivity Mechanisms

NBD-F reacts via nucleophilic substitution at the 4-position, where the fluorine acts as a leaving group. Key mechanisms include:

2.1 Amino Conjugation

-

Primary/secondary amines attack the 4-fluoro position, displacing the fluorine to form a fluorescent product. This reaction is favored under mild conditions (room temperature, neutral pH) due to the strong electron-withdrawing nitro group .

-

Fluorescence Properties : The product emits at 530 nm (excitation 470 nm), enabling sensitive detection in HPLC and fluorometry .

2.2 Thiol Conjugation

-

Cysteine residues in peptides undergo S-alkylation with NBD-F under catalysis by activated molecular sieves. The reaction proceeds via a two-step nucleophilic aromatic substitution (S_NAr) mechanism .

-

Reactivity Order : 4-Fluoro > 4-Chloro substituents due to higher leaving group ability .

Mechanism Comparison Table

| Nucleophile | Reaction Conditions | Fluorescence Output |

|---|---|---|

| Amine | Neutral pH, 23°C | λ_ex 470 nm, λ_em 530 nm |

| Thiol | Activated sieves, RT | λ_ex 380 nm, λ_em 520 nm |

Structural and Reactivity Insights

-

Steric Effects : The fluorine substituent at the 4-position enhances leaving group ability compared to chlorine, accelerating substitution reactions .

-

Electron-Withdrawing Groups : The nitro group at the 7-position activates the aromatic ring for nucleophilic attack .

-

Intramolecular Transfer : Post-reaction transfer of the nitrobenzofurazan group to lysine residues has been observed in enzymatic studies, suggesting dynamic reactivity .

Reactivity Trend Graph

| Leaving Group | Reaction Rate (k, min⁻¹) |

|---|---|

| Fluorine | 0.12 |

| Chlorine | 0.015 |

Critical Evaluation and Limitations

While NBD-F offers high sensitivity and specificity, its application is constrained by:

Aplicaciones Científicas De Investigación

Derivatization for Chromatography

NBD-F is primarily utilized in high-performance liquid chromatography (HPLC) for the analysis of amino acids and other low molecular weight amines. The derivatization process enhances the sensitivity and specificity of these analyses. The following table summarizes key studies that highlight the use of NBD-F in HPLC applications:

Capillary Electrophoresis

NBD-F has been employed in capillary electrophoresis (CE) as a fluorogenic labeling agent. This technique allows for the separation and detection of amino acids with high sensitivity. Notable studies include:

- Microdialysis-Capillary Electrophoresis : NBD-F was used as a labeling reagent for online microdialysis-capillary electrophoresis assays, enabling real-time analysis of amino acid neurotransmitters with enhanced detection capabilities .

- In-Capillary Derivatization : A method was developed for the in-capillary derivatization of amino acids and peptides, facilitating their subsequent analysis through laser-induced fluorescence detection .

Spectrofluorometric Assay for Taurine

A recent study demonstrated the application of NBD-F in developing a simple, sensitive spectrofluorometric assay method for taurine in energy drinks. This method showcased the compound's effectiveness in food chemistry and nutritional analysis, emphasizing its versatility beyond traditional laboratory settings .

Determination of Selenomethionine

Another significant application involved using NBD-F for the determination of selenomethionine via HPLC-fluorescence detection. This method highlighted the compound's utility in analyzing trace levels of important biological molecules .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-7-nitrobenzofuran primarily involves its ability to form covalent bonds with primary or secondary amines. The compound reacts with amines to form stable fluorescent derivatives, which can be detected using fluorescence spectroscopy. This reaction is facilitated by the electron-withdrawing nitro group, which enhances the electrophilicity of the benzofuran ring, making it more reactive towards nucleophiles .

Comparación Con Compuestos Similares

4-Chloro-7-nitrobenzofuran: Similar to 4-Fluoro-7-nitrobenzofuran but with a chlorine atom instead of fluorine. It is also used as a fluorescent labeling reagent.

4-Fluoro-7-sulfamoylbenzofuran: Contains a sulfamoyl group instead of a nitro group.

Uniqueness: this compound is unique due to its specific combination of a fluorine atom and a nitro group, which imparts distinct fluorescent properties and reactivity. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence labeling and detection .

Actividad Biológica

4-Fluoro-7-nitrobenzofuran, commonly referred to as NBD-F, is a compound that has garnered significant attention in various fields of biological research due to its unique properties and applications. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a fluorine atom and a nitro group on the benzofuran ring. Its molecular structure allows for various chemical reactions, making it a versatile reagent in biological studies. The synthesis typically involves the nitration of benzofuran derivatives followed by fluorination, yielding a compound with high purity suitable for biological applications .

The biological activity of NBD-F can be attributed to its ability to react with thiol groups, which are prevalent in many biomolecules. This reactivity allows NBD-F to serve as a fluorescent probe for detecting thiols in biochemical assays. The compound's mechanism involves nucleophilic attack on the electrophilic carbon adjacent to the nitro group, leading to the formation of stable conjugates that can be monitored via fluorescence .

1. Fluorescent Labeling

NBD-F is widely used in labeling biomolecules due to its strong fluorescence properties. It has been employed to label peptides and proteins, facilitating studies on protein interactions and dynamics. The fluorescence emission spectrum typically peaks around 520 nm when excited at 380 nm, making it an effective marker in various assays .

2. Urease Inhibition Studies

Recent studies have investigated the urease inhibitory potential of compounds related to NBD-F. For instance, benzofuran-based thiazolidinone analogues were synthesized and tested for their ability to inhibit urease activity. The most potent scaffold exhibited an IC50 value of 1.2 μM, demonstrating significant inhibition compared to standard drugs . This finding suggests that modifications on the benzofuran structure can enhance biological activity.

3. Antimicrobial Activity

Research has shown that NBD-F exhibits antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive bacteria and certain Gram-negative bacteria highlights its potential as an antimicrobial agent in veterinary medicine . This dual-functionality makes it a candidate for further exploration in therapeutic applications.

Case Study 1: Fluorescent Probes for Thiol Detection

In a study involving the detection of thiols in biological samples, NBD-F was utilized as a fluorescent probe. The results indicated high specificity and sensitivity for thiol-containing compounds, showcasing its utility in biochemical assays aimed at understanding redox biology and cellular signaling pathways .

Case Study 2: Inhibition of Urease Enzyme

A series of benzofuran derivatives were evaluated for their urease inhibition capabilities using NBD-F as a derivatizing agent. The study established structure-activity relationships (SAR) that correlate specific substitutions on the benzofuran ring with enhanced inhibitory effects against urease, providing insights into designing more effective inhibitors .

Summary Table of Biological Activities

| Activity Type | Description | IC50 Value/Effect |

|---|---|---|

| Fluorescent Labeling | Labels thiol groups in biomolecules | High specificity |

| Urease Inhibition | Inhibits urease enzyme | IC50 = 1.2 μM |

| Antimicrobial Activity | Effective against Gram-positive/Gram-negative bacteria | Variable effectiveness |

Propiedades

IUPAC Name |

4-fluoro-7-nitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-6-1-2-7(10(11)12)8-5(6)3-4-13-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWNDRWADPRAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.